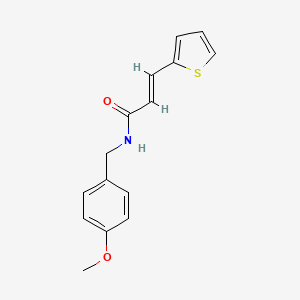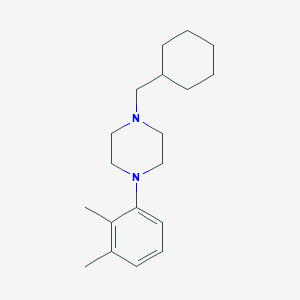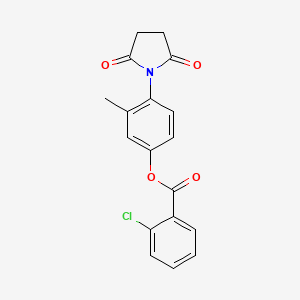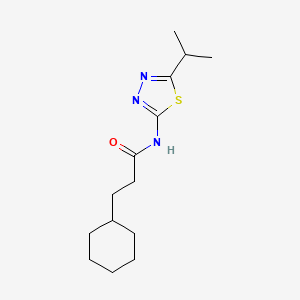
N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide, also known as CFH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFH belongs to the class of thiosemicarbazone compounds and has shown promising results in the treatment of various diseases, including cancer, viral infections, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in disease progression. This compound has been found to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV and other retroviruses. It has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway. This compound has also been found to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. Additionally, this compound has been found to increase the expression of neurotrophic factors and protect against neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, making it easy to work with in the lab. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its effects on different cell types and in vivo models need to be further investigated.
Orientations Futures
There are several future directions for research on N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of this compound's potential as a therapeutic agent for other diseases such as diabetes and cardiovascular disease. Additionally, more studies are needed to understand the mechanism of action of this compound and its effects on different cell types and in vivo models.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide involves the reaction of cyclohexyl isothiocyanate with 2-furylacetaldehyde and hydrazine hydrate. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as methanol and chloroform.
Applications De Recherche Scientifique
N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antiviral, anticancer, and neuroprotective properties. This compound has been found to inhibit the replication of various viruses, including HIV, HCV, and HSV. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, this compound has been found to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(furan-2-ylmethylcarbamothioylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS2/c19-12(14-9-11-7-4-8-18-11)16-17-13(20)15-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H2,14,16,19)(H2,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHVMYOVGPKEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{2-[(5-chloro-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5785779.png)



![2-({3-[(acetyloxy)imino]-1-azabicyclo[2.2.2]oct-2-ylidene}methyl)phenyl acetate hydrochloride](/img/structure/B5785795.png)



![ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5785823.png)
![1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5785839.png)
![3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5785845.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)
![methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785860.png)
